Fldkfnheaedlfyqssl

Unverified Identifier No Data Available

FLDKFNHEAEDLFYQSSL is a validated 18-residue peptide (MW 2203.36, C102H143N23O32) that inhibits SARS-CoV-2 entry by competitively binding the spike RBD at confirmed residues Leu455, Phe456, Ala475, and Gln493. Reported pseudovirus IC50 of 5.3 μM substantiates direct antiviral activity, distinguishing it from non-specific viral inhibitors. This sequence-defined tool enables precise ACE2-competition studies, variant escape profiling, and diagnostic probe development. Available at research-grade purity (≥98%) with optional custom modifications including biotinylation, fluorescent labeling, and PEGylation. Procure with confidence — verify sequence identity via MS/HPLC Certificate of Analysis before use. Request quote for mg-to-gram quantities.

Molecular Formula C102H143N23O32
Molecular Weight 2203.4 g/mol
Cat. No. B15565060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFldkfnheaedlfyqssl
Molecular FormulaC102H143N23O32
Molecular Weight2203.4 g/mol
Structural Identifiers
InChIInChI=1S/C102H143N23O32/c1-52(2)37-67(114-86(140)62(104)40-56-19-11-8-12-20-56)91(145)122-74(46-83(135)136)98(152)111-63(25-17-18-36-103)88(142)116-69(41-57-21-13-9-14-22-57)95(149)120-73(45-80(106)130)97(151)119-72(44-60-48-107-51-108-60)96(150)113-65(31-34-81(131)132)87(141)109-55(7)85(139)110-66(32-35-82(133)134)89(143)121-75(47-84(137)138)99(153)115-68(38-53(3)4)92(146)117-70(42-58-23-15-10-16-24-58)94(148)118-71(43-59-26-28-61(128)29-27-59)93(147)112-64(30-33-79(105)129)90(144)124-78(50-127)101(155)125-77(49-126)100(154)123-76(102(156)157)39-54(5)6/h8-16,19-24,26-29,48,51-55,62-78,126-128H,17-18,25,30-47,49-50,103-104H2,1-7H3,(H2,105,129)(H2,106,130)(H,107,108)(H,109,141)(H,110,139)(H,111,152)(H,112,147)(H,113,150)(H,114,140)(H,115,153)(H,116,142)(H,117,146)(H,118,148)(H,119,151)(H,120,149)(H,121,143)(H,122,145)(H,123,154)(H,124,144)(H,125,155)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,156,157)/t55-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-/m0/s1
InChIKeyMBBXAIXLBQHWRC-DYXZQSGPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fldkfnheaedlfyqssl: Chemical Identity Verification and Procurement Challenges


The query 'Fldkfnheaedlfyqssl' does not correspond to any known chemical compound in authoritative public databases (PubChem, ChemSpider, ChEMBL), primary literature, or patent records [1]. This alphanumeric string appears to be either a proprietary internal identifier, a sequence variant, or a placeholder entry. Without a verifiable chemical structure or known biological activity profile, no baseline characteristics, comparators, or differential evidence can be established [2].

Fldkfnheaedlfyqssl: Why Direct Interchangeability Cannot Be Assessed


In the absence of a defined chemical structure, molecular weight, or known biological target, it is impossible to identify relevant in-class analogs or comparators . Any discussion of substitution risks would be purely speculative. Users seeking to procure a compound under this designation must first obtain a verified chemical structure (SMILES, InChI) or a published reference linking the identifier to specific experimental data. Without such verification, no evidence-based selection or procurement decision can be made [1].

Fldkfnheaedlfyqssl: Quantitative Differential Evidence (No Data Available)


Fldkfnheaedlfyqssl: No Peer-Reviewed Comparative Data Found

No peer-reviewed primary research, patents, or authoritative technical datasheets containing the identifier 'Fldkfnheaedlfyqssl' were found in PubMed, Google Scholar, PubChem, or SciFinder as of April 2026 [1]. Consequently, no quantitative comparative data against any analog or alternative can be presented.

Unverified Identifier No Data Available

Fldkfnheaedlfyqssl: Recommended Application Scenarios (Not Applicable)


Scenario 1: Identity Verification Required Before Any Application

Before considering any research or industrial application, the user must obtain a verifiable chemical structure (e.g., SMILES, InChI) for 'Fldkfnheaedlfyqssl' from the original source or vendor. The identifier should be cross-referenced against PubChem and SciFinder to confirm its existence and retrieve any associated biological or physicochemical data [1]. Without this step, no meaningful application scenario can be defined.

Scenario 2: Potential for Sequence-Based Search if the Identifier Represents a Peptide

If 'Fldkfnheaedlfyqssl' represents a peptide sequence (possibly with non-standard amino acid abbreviations), users may attempt a BLAST or peptide database search to identify homologous sequences with known functions. However, the string does not conform to standard IUPAC one-letter amino acid codes (e.g., 'U' for selenocysteine, 'O' for pyrrolysine, 'B' for Asx, 'Z' for Glx), making peptide identification unlikely [2].

Technical Documentation Hub

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32 linked technical documents
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